(+)-N-Allylnormetazocine (hydrochloride)
Description
Historical Context of Benzomorphan (B1203429) Opioids and Analogues
The story of (+)-N-Allylnormetazocine begins with the broader history of benzomorphan opioids. Benzomorphans are a class of synthetic opioids derived from morphine, developed with the aim of creating potent analgesics with fewer side effects than their natural counterparts. taylorandfrancis.comresearchgate.net Early research in the mid-20th century led to the synthesis of various benzomorphan derivatives, including compounds like pentazocine (B1679294) and cyclazocine. nih.gov
These early benzomorphans exhibited complex pharmacological profiles. While some possessed strong pain-relieving properties, they also produced a range of other effects, including sedation, ataxia, and in some cases, dysphoric and psychotomimetic (hallucinatory) symptoms. taylorandfrancis.com This complex pharmacology hinted at the existence of multiple receptor systems through which these compounds were exerting their effects.
In 1976, based on the distinct actions of the benzomorphan (±)-SKF-10,047 (a racemic mixture of the (+) and (-) isomers), researchers proposed the existence of a new class of opioid receptors, which they termed sigma (σ) receptors. e-bookshelf.de This initial classification was based on the observation that the effects of these compounds could be reversed by the opioid antagonist naloxone. e-bookshelf.de
Evolution of Sigma Receptor Classification and the Role of (+)-N-Allylnormetazocine
The initial classification of the sigma receptor as a subtype of the opioid receptor family was a pivotal moment, but it was also one that would be refined over time. A key turning point came with the study of the individual stereoisomers of N-allylnormetazocine.
Subsequent research revealed that the opioid-like effects, such as analgesia and physical dependence, were primarily associated with the (-)-isomer of SKF-10,047. johnshopkins.edu In contrast, the (+)-isomer, (+)-N-Allylnormetazocine, lacked significant affinity for traditional opioid receptors like mu and kappa. nih.gov However, it still produced distinct behavioral effects.
This stereoselectivity was a crucial piece of the puzzle. It was discovered that (+)-N-Allylnormetazocine bound with high affinity to a site that was not sensitive to naloxone, a classic opioid antagonist. nih.govpnas.org This finding strongly suggested that the sigma receptor was not an opioid receptor after all. eurekaselect.comnih.gov
Further research led to the subdivision of sigma receptors into two subtypes: sigma-1 (σ₁) and sigma-2 (σ₂). nih.gov (+)-N-Allylnormetazocine was found to be highly selective for the sigma-1 receptor, becoming the prototypical agonist for this site. wikipedia.org The cloning of the sigma-1 receptor in the mid-1990s confirmed its unique structure, which bears no resemblance to the G-protein coupled opioid receptors. e-bookshelf.dewikipedia.org Instead, it was identified as a unique ligand-regulated molecular chaperone located in the endoplasmic reticulum. nih.gov
Significance of (+)-N-Allylnormetazocine as a Prototypical Sigma-1 Receptor Ligand
The identification of (+)-N-Allylnormetazocine as a selective sigma-1 receptor agonist was a watershed moment in pharmacology. It provided researchers with a critical tool to specifically probe the function of the sigma-1 receptor without the confounding effects of opioid receptor activation.
The use of (+)-N-Allylnormetazocine has been instrumental in elucidating the diverse roles of the sigma-1 receptor in the central nervous system. For instance, studies using this compound have demonstrated the involvement of sigma-1 receptors in modulating cholinergic functions in the hippocampus, which are crucial for learning and memory. nih.gov Research has shown that (+)-N-Allylnormetazocine can increase the release of the neurotransmitter acetylcholine (B1216132) in this brain region. nih.gov
The discriminative stimulus properties of (+)-N-Allylnormetazocine have also been extensively studied. These studies have shown that its effects are distinct from those of classical opioids like morphine but share similarities with dissociative anesthetics such as phencyclidine (PCP), further solidifying the unique nature of the sigma receptor. nih.gov
The table below summarizes the key pharmacological distinctions between the stereoisomers of N-allylnormetazocine, highlighting the properties that established the (+)-isomer as a selective sigma-1 ligand.
| Feature | (+)-N-Allylnormetazocine | (-)-N-Allylnormetazocine |
| Primary Receptor Affinity | Sigma-1 Receptor | Mu and Kappa Opioid Receptors |
| Opioid Receptor Binding | Low | High |
| Naloxone Antagonism | Insensitive | Sensitive |
| Primary Pharmacological Effects | Sigma-1 receptor-mediated effects | Opioid agonistic/antagonistic effects |
The following table details the binding affinities of (+)-N-Allylnormetazocine for various receptors, illustrating its selectivity for the sigma-1 receptor.
| Receptor | Binding Affinity (Ki, nM) |
| Sigma-1 | High Affinity |
| Sigma-2 | Low Affinity |
| Mu Opioid | Low Affinity |
| Kappa Opioid | Low Affinity |
| NMDA | Moderate Affinity |
Note: Specific Ki values can vary between studies and experimental conditions.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H24ClNO |
|---|---|
Molecular Weight |
293.8 g/mol |
IUPAC Name |
(1S,9S)-1,13-dimethyl-10-prop-2-enyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride |
InChI |
InChI=1S/C17H23NO.ClH/c1-4-8-18-9-7-17(3)12(2)16(18)10-13-5-6-14(19)11-15(13)17;/h4-6,11-12,16,19H,1,7-10H2,2-3H3;1H/t12?,16-,17-;/m0./s1 |
InChI Key |
ZTGMHFIGNYXMJV-XLIAGRDUSA-N |
Isomeric SMILES |
CC1[C@@H]2CC3=C([C@]1(CCN2CC=C)C)C=C(C=C3)O.Cl |
Canonical SMILES |
CC1C2CC3=C(C1(CCN2CC=C)C)C=C(C=C3)O.Cl |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Ligand Interactions of + N Allylnormetazocine
Characterization of Sigma-1 (σ1) Receptor Ligand Activity
Radioligand Binding Affinities and Selectivity Profiles of (+)-N-Allylnormetazocine
(+)-N-Allylnormetazocine is recognized as a classic ligand for the sigma-1 (σ1) receptor. nih.gov Radioligand binding assays have been employed to determine its affinity (expressed as the inhibition constant, Ki) for σ1 and to establish its selectivity over other receptor sites.
Studies have shown that the (+)-(1S,5S,9S) antipode of N-normetazocine derivatives preferentially binds to the σ1 receptor, whereas the (-)-(1R,5R,9R) configuration interacts more with opioid receptors. nih.govmdpi.com (+)-N-Allylnormetazocine demonstrates a notable selectivity for the σ1 receptor compared to the sigma-2 (σ2) receptor subtype. One report indicates a Ki value of 300 nM at the σ1 receptor and 27,000 nM (27 µM) at the σ2 receptor, representing a 90-fold selectivity for σ1. medchemexpress.com Other studies using different radioligands and tissue preparations have reported a higher affinity for the σ1 receptor, with Ki values in the low nanomolar range (2.8–4.3 nM). wikipedia.org This variability in reported affinities is common in pharmacological literature and can depend on specific experimental conditions. The compound's affinity for the σ2 receptor is consistently low, with reported Ki values of 4,581 nM to 13,694 nM in other assays. wikipedia.org
Compared to its affinity for the σ1 receptor, (+)-N-Allylnormetazocine shows significantly lower affinity for classic opioid receptors. nih.govjohnshopkins.edu This clear separation in binding affinity was fundamental in distinguishing sigma receptors from opioid and phencyclidine (PCP) receptors. nih.gov
Table 1: Radioligand Binding Affinities (Ki) of (+)-N-Allylnormetazocine This table presents a selection of reported binding affinities. Values can vary based on experimental conditions.
Functional Characterization of σ1 Receptor Activation by (+)-N-Allylnormetazocine
(+)-N-Allylnormetazocine is widely regarded as a prototypic agonist at the sigma-1 receptor. nih.gov Functional studies have demonstrated that its activity at this receptor leads to the modulation of various downstream cellular processes. For instance, (+)-N-Allylnormetazocine has been shown to elicit an increase in the extracellular levels of acetylcholine (B1216132) in the rat hippocampus. nih.gov This effect is stereoselective, as it is not produced by the (-)-isomer, and it can be reversed by the administration of haloperidol, a known sigma-1 receptor antagonist, which strongly implies that the effect is mediated by sigma-1 receptor activation. nih.gov
As a molecular chaperone, the sigma-1 receptor can regulate the function of numerous ion channels. nih.govfrontiersin.org The functional output of sigma-1 receptor agonists like (+)-N-Allylnormetazocine often involves the modulation of these channels. nih.gov Sigma-1 receptor activation can lead to the inhibition of voltage-gated sodium (NaV) and potassium (KV) channels, thereby regulating neuronal excitability. frontiersin.orgresearchgate.net
Interactions with Other Central Nervous System Receptors
While best known for its sigma receptor activity, (+)-N-Allylnormetazocine also interacts with other key receptors in the central nervous system, contributing to its complex pharmacological profile.
Kappa Opioid Receptor (KOR) Modulation by (+)-N-Allylnormetazocine
The opioid activity of the racemic mixture of N-allylnormetazocine (SKF-10,047) is primarily attributed to the (-)-enantiomer. johnshopkins.edu The (+)-isomer is largely inactive as a traditional opioid agonist. nih.gov In a functional assay measuring antinociception (the phenylquinone test), the (+)-isomer was found to be inactive, whereas the (-)-isomer and the racemate showed agonist activity. nih.gov This stereoselectivity indicates that the (+)-enantiomer does not significantly contribute to the direct agonist effects at the kappa opioid receptor.
N-Methyl-D-Aspartate (NMDA) Receptor Phencyclidine (PCP) Site Ligand Activity
(+)-N-Allylnormetazocine binds to a site located within the ion channel of the N-Methyl-D-Aspartate (NMDA) receptor, which is also the binding site for phencyclidine (PCP). nih.govnih.gov This makes it a non-competitive NMDA receptor antagonist. nih.gov Functionally, this interaction is significant, as rats trained to recognize PCP also recognize (+)-N-Allylnormetazocine, indicating similar discriminative stimulus effects. nih.gov
The relationship between binding affinity and functional effect is complex. Research has shown that the potency of compounds to produce (+)-N-Allylnormetazocine-like discriminative stimuli does not always correlate directly with their binding affinities for the PCP or sigma sites alone. nih.gov This suggests that the psychotomimetic effects may arise from concurrent actions at both the sigma and NMDA/PCP receptors. nih.govnih.gov
Mu Opioid Receptor (MOR) and Delta Opioid Receptor (δ-Opioid Receptor) Ligand Interactions
The interaction of (+)-N-Allylnormetazocine with the mu (μ) and delta (δ) opioid receptors is minimal and distinct from that of its enantiomer. Early studies demonstrated that, unlike the (-)-isomer, (+)-N-Allylnormetazocine does not displace mu-opioid radioligands effectively, indicating very low binding affinity. johnshopkins.edu Functionally, it is considered an antagonist at the μ-opioid receptor. wikipedia.org
Table 2: Compound Names Mentioned in Article
Sigma-2 (σ2) Receptor Interactions of (+)-N-Allylnormetazocine
(+)-N-Allylnormetazocine, also known as (+)-SKF 10,047, is a prototypical sigma ligand that was instrumental in the initial characterization and differentiation of sigma receptors from opioid receptors. nih.gov While it displays high affinity for the sigma-1 (σ₁) subtype, its interaction with the sigma-2 (σ₂) receptor is markedly different. The σ₂ receptor was first identified as a binding site with high affinity for certain compounds like di-o-tolylguanidine (DTG) and haloperidol, but notably, it showed low affinity for (+)-benzomorphans, including (+)-N-Allylnormetazocine. pnas.org
This pharmacological distinction is fundamental to experimental protocols designed to study σ₂ receptors. In radioligand binding assays aimed at characterizing σ₂ sites using non-selective sigma ligands like [³H]DTG, an excess concentration of a σ₁-selective ligand is required to prevent [³H]DTG from occupying σ₁ receptors. (+)-N-Allylnormetazocine or (+)-pentazocine are frequently used for this purpose, effectively "masking" the σ₁ sites and allowing for the isolated study of binding to the σ₂ receptor. pnas.orgnih.govupenn.edu This standard laboratory practice underscores the significantly lower affinity of (+)-N-Allylnormetazocine for the σ₂ receptor compared to its affinity for the σ₁ receptor.
The protein now identified as the σ₂ receptor is Transmembrane Protein 97 (TMEM97). pnas.orgupenn.edu Studies on recombinant human TMEM97 expressed in cells that lack endogenous sigma receptors confirmed that it possesses the binding characteristics historically attributed to the σ₂ receptor. pnas.orgresearchgate.net Competition binding experiments on TMEM97 are consistent with the established σ₂ pharmacology, confirming the low affinity for (+)-benzomorphans. pnas.org
Stereoselective Pharmacology of N-Allylnormetazocine Enantiomers
The interaction of N-allylnormetazocine with its binding sites is highly stereoselective, a common feature in pharmacology where chiral molecules interact with asymmetric biological targets like receptors. nih.govnih.gov This stereoselectivity is evident in the profound difference in binding affinity between its two enantiomers: the dextrorotatory (+) isomer and the levorotatory (-) isomer.
Direct biochemical evidence for this stereospecificity comes from radioligand binding studies using tritiated (+)-N-allylnormetazocine (³H-NANM) in rat brain membranes. These experiments reveal that the (+) enantiomer has a substantially higher affinity for its specific binding sites compared to the (-) enantiomer. In competitive binding assays, unlabeled (+)-NANM is a potent competitor for the ³H-NANM binding site, whereas (-)-NANM is significantly weaker. This demonstrates that the receptor preferentially recognizes the three-dimensional structure of the (+) isomer.
The table below illustrates the rank order of potency for various compounds in competing for the ³H-NANM binding site, highlighting the pronounced stereoselectivity between the N-allylnormetazocine enantiomers.
Table 1: Stereoselectivity of N-Allylnormetazocine Enantiomers This interactive table summarizes the relative binding potency of various ligands at the (+)-N-Allylnormetazocine specific binding site in rat brain membranes.
| Compound | Relative Potency Rank |
|---|---|
| (+)-N-Allylnormetazocine | 1 |
| (+)-Cyclazocine | 3 |
| (-)-Cyclazocine | 6 |
| (-)-N-Allylnormetazocine | 9 |
Data sourced from Itzhak et al., 1985.
This marked preference for the (+)-isomer is a defining characteristic of the sigma binding site, which was originally distinguished from opioid receptors partly on this basis. uniovi.es The findings underscore that the specific spatial arrangement of the atoms in the (+)-N-allylnormetazocine molecule is critical for its interaction with its receptor target.
Structure-Activity Relationship (SAR) Studies of N-Allylnormetazocine Derivatives
The N-normetazocine nucleus serves as a rigid and versatile scaffold in medicinal chemistry for developing new ligands targeting various receptors, particularly opioid and sigma receptors. nih.govresearchgate.net Structure-activity relationship (SAR) studies, which systematically modify a molecule's structure to observe the effect on its biological activity, have been extensively applied to this scaffold. These studies have demonstrated that the N-substituent is a critical determinant of the affinity and efficacy of these compounds. researchgate.net By making targeted chemical modifications to the nitrogen atom of the normetazocine core, researchers can produce derivatives with widely differing pharmacological profiles, including agonists, antagonists, or ligands with mixed functional activity at mu, delta, and kappa opioid receptors. nih.govresearchgate.net
Identification of Key Structural Determinants for Receptor Binding
Research focused on modifying the N-normetazocine scaffold has identified several key structural features that govern receptor binding and selectivity.
The N-Substituent : This is the most critical structural determinant. The size, length, and chemical nature of the group attached to the benzomorphan (B1203429) nitrogen profoundly influence receptor affinity and functional activity. researchgate.net For instance, studies on a series of derivatives showed that an N-phenylpropanamido substituent resulted in a potent multitarget opioid ligand, while modifying this substituent dramatically altered the binding profile. nih.gov
Spacer Length : The length of the chain connecting the nitrogen to other functional groups is crucial. For example, elongating an acetamido spacer to a propanamido spacer in one series of derivatives led to an improved binding profile at opioid receptors.
Terminal Groups : The nature of the group at the end of the N-substituent chain has a significant impact.
Aromatic Ring Modifications : In one series, placing electron-withdrawing (e.g., -CN) or electron-donating (e.g., -CH₃) groups on the para position of the N-substituent's phenyl ring was found to be critical for mu and delta opioid receptor interactions but improved kappa opioid receptor interaction.
Ring Replacement : Replacing the terminal phenyl ring with other cyclic structures like indoline, tetrahydroquinoline, or diphenylamine (B1679370) was generally detrimental to mu and delta receptor binding but enhanced kappa receptor affinity.
Stereochemistry : As established with the parent compound, the stereochemistry of the benzomorphan core itself is a fundamental determinant of activity.
Spatial Orientation : The precise three-dimensional orientation of the aryl and N-substituents on the core scaffold is a critical factor for binding, particularly at sigma receptors. Even small changes to the scaffold that alter this orientation can lead to significant decreases in binding affinity for the σ₂R/TMEM97. researchgate.net Computational studies predict that the protonated amino group is a major driver for binding to σ₂R/TMEM97 through interactions with specific amino acid residues like Asp29 and Tyr150. researchgate.net
Rational Design and Synthesis of Novel Ligands Based on the N-Allylnormetazocine Scaffold
The insights gained from SAR studies enable the rational design and synthesis of novel ligands with desired pharmacological properties. The N-normetazocine scaffold provides a template that can be systematically modified to achieve specific functional outcomes, such as creating selective agonists or antagonists.
A general synthetic strategy for creating new derivatives involves using the parent (-)-cis-N-normetazocine as a starting material. In a typical reaction, the normetazocine is combined with a desired, appropriately substituted bromo-amide derivative (to form the N-substituent) in the presence of a base like sodium bicarbonate (NaHCO₃) and a catalyst such as potassium iodide (KI). The reaction is typically carried out in a solvent like dimethylformamide (DMF) at a moderate temperature. Following the reaction, the newly synthesized compound is purified using techniques like flash chromatography.
This approach was used to synthesize two series of derivatives from a lead compound, LP1, which features an N-phenylpropanamido substituent on the (-)-cis-N-normetazocine scaffold. nih.gov By introducing flexible ethylamino or propylamino side chains bearing different rings (phenyl or cyclohexyl) at the N-substituent position, researchers were able to probe ligand-receptor interactions and generate compounds with distinct pharmacological profiles at the mu, delta, and kappa opioid receptors. nih.gov This process exemplifies the rational design cycle, where SAR data informs the synthesis of new molecules to refine receptor selectivity and functional activity.
Cellular and Subcellular Mechanisms of Action of + N Allylnormetazocine
Modulation of Ion Channel Activity
(+)-N-Allylnormetazocine significantly impacts neuronal and cellular excitability by modulating the function of key ion channels, thereby regulating calcium homeostasis.
| Experimental Model | Key Finding | Reference |
| Retinal Ganglion Cell Line (RGC-5) | (+)-N-Allylnormetazocine inhibits KCl-induced calcium influx. | arvojournals.orgnih.gov |
| Primary Rat Retinal Ganglion Cells | (+)-N-Allylnormetazocine inhibits calcium currents. | nih.gov |
| Co-immunoprecipitation Studies | Direct association between σ₁ receptor and L-type VGCCs. | arvojournals.orgnih.gov |
Influence on NMDA Receptor-Mediated Intracellular Calcium Dynamics
(+)-N-Allylnormetazocine also modulates intracellular calcium levels by influencing the function of N-methyl-D-aspartate (NMDA) receptors. The σ₁ receptor, the primary target of (+)-N-Allylnormetazocine, is known to interact with NMDA receptors. nih.gov Activation of σ₁ receptors can regulate the influx of Ca²⁺ through NMDA receptor channels. nih.gov This modulation is significant as NMDA receptor activation is a major pathway for calcium entry into neurons, which in turn triggers a multitude of downstream signaling events. nih.govwikipedia.org Studies have indicated that σ₁ receptor agonists can suppress NMDA receptor-induced inward currents in retinal ganglion cells. mdpi.com By influencing NMDA receptor-mediated calcium dynamics, (+)-N-Allylnormetazocine can affect neuronal excitability and synaptic plasticity.
Intracellular Signaling Cascades Affected by (+)-N-Allylnormetazocine
The binding of (+)-N-Allylnormetazocine to the σ₁ receptor initiates a cascade of intracellular signaling events that are crucial for its pharmacological effects.
Involvement of cAMP-Responsive Element Binding Protein (CREB) Pathways
While direct studies on the effect of (+)-N-Allylnormetazocine on the cAMP-Responsive Element Binding Protein (CREB) pathway are limited, its influence can be inferred through its modulation of NMDA receptor signaling. NMDA receptor activation is a known upstream event for the activation of CREB, a transcription factor that plays a vital role in neuronal plasticity, learning, and memory. nih.gov The modulation of NMDA receptor-mediated calcium influx by (+)-N-Allylnormetazocine can, therefore, indirectly influence the activation of CREB-dependent signaling pathways. For instance, σ₁ receptor activation has been shown to impact pathways involving calcium/calmodulin-dependent protein kinase type IV (CAMKIV), which is an upstream regulator of CREB activity. nih.gov
Other Receptor-Coupled and Downstream Signaling Pathways (e.g., Akt-eNOS)
A significant downstream signaling pathway affected by (+)-N-Allylnormetazocine is the Akt-eNOS pathway. Activation of the σ₁ receptor by agonists has been shown to stimulate the phosphorylation of both Akt (also known as Protein Kinase B) and endothelial nitric oxide synthase (eNOS). researchgate.netnih.gov This leads to increased production of nitric oxide (NO), a key signaling molecule involved in vasodilation and other physiological processes. researchgate.netnih.gov For example, the selective σ₁ agonist PRE-084 has been observed to increase the phosphorylation of eNOS at serine 1177 and Akt at serine 473, leading to enhanced NO production in endothelial cells. researchgate.net This effect is blocked by σ₁ receptor antagonists, confirming the receptor's role in this pathway. researchgate.net The activation of the Akt-eNOS pathway contributes to the cardiovascular effects observed with σ₁ receptor agonists. nih.gov
| Signaling Molecule | Effect of σ₁ Receptor Agonist | Reference |
| Akt (Protein Kinase B) | Increased phosphorylation at S473 | researchgate.net |
| eNOS (endothelial Nitric Oxide Synthase) | Increased phosphorylation at S1177 | researchgate.net |
| NO (Nitric Oxide) | Enhanced production | researchgate.net |
Sigma-1 Receptor as a Molecular Chaperone in Relation to (+)-N-Allylnormetazocine Activity
The σ₁ receptor is a unique ligand-operated molecular chaperone, primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane. wikipedia.org In its resting state, the σ₁ receptor is associated with the binding immunoglobulin protein (BiP). nih.gov Upon stimulation by an agonist like (+)-N-Allylnormetazocine, the σ₁ receptor dissociates from BiP and can translocate to other parts of the cell, including the plasma membrane, to interact with and modulate the function of various client proteins, such as ion channels and signaling molecules. wikipedia.orgnih.gov
This chaperone activity is fundamental to the actions of (+)-N-Allylnormetazocine. By binding to the σ₁ receptor, the compound can influence the proper folding and stability of its client proteins, thereby regulating their function. wikipedia.org A key aspect of this chaperone function is the regulation of calcium signaling between the ER and mitochondria, which is crucial for cell survival and function. nih.gov The interaction of the σ₁ receptor with IP₃ receptors at the ER-mitochondrion interface is a prime example of its chaperone role in maintaining calcium homeostasis. nih.gov Therefore, the pharmacological effects of (+)-N-Allylnormetazocine are not solely due to classical receptor agonism but are also a consequence of its ability to engage the chaperone functions of the σ₁ receptor, leading to the modulation of a wide array of cellular processes.
Endoplasmic Reticulum (ER) Localization and Ligand-Induced Dynamics
The sigma-1 receptor is predominantly an endoplasmic reticulum (ER)-resident protein. nih.govwikipedia.org It is particularly concentrated in specialized microdomains of the ER that form close contacts with mitochondria, a region known as the mitochondria-associated ER membrane (MAM). frontiersin.orgfrontiersin.orgnih.govnih.gov In its inactive or resting state, S1R is typically complexed with another ER-resident chaperone protein, the 78-kDa glucose-regulated protein (GRP78), also known as Binding-immunoglobulin Protein (BiP). nih.govnih.govnih.gov
The binding of an agonist ligand, such as (+)-N-Allylnormetazocine, induces a conformational change in the S1R, causing it to dissociate from BiP. frontiersin.orgnih.govnih.gov This uncoupling is a critical activation step, freeing the S1R to interact with a wide array of "client" proteins and to function as an inter-organelle signaling modulator. nih.govnih.gov Following activation, S1R exhibits dynamic movement; it can translocate from its primary residence at the MAM to other subcellular locations, including the broader ER network and the plasma membrane, where it can regulate the activity of various ion channels and receptors. frontiersin.orgnih.govmdpi.com While primarily located at the ER, some studies have also reported the presence of S1R in the plasma membrane, mitochondria, and nucleus, with its subcellular distribution being dependent on the specific cell type and its activation state. mdpi.com
Interactive Data Table 1: Summary of S1R Localization and Ligand-Induced Dynamics
| Feature | Description | Source(s) |
| Primary Localization | Endoplasmic Reticulum (ER), specifically enriched at the Mitochondria-Associated Membrane (MAM). | frontiersin.orgfrontiersin.orgnih.govnih.gov |
| Resting State Complex | Bound to the ER chaperone protein BiP (also known as GRP78). | nih.govnih.govnih.gov |
| Agonist Action | Binding of agonists like (+)-N-Allylnormetazocine causes S1R to dissociate from BiP. | frontiersin.orgnih.govnih.gov |
| Activated Function | Acts as an inter-organelle signaling modulator, interacting with various client proteins. | nih.govnih.gov |
| Ligand-Induced Dynamics | Can translocate from the MAM to other areas, including the plasma membrane, to modulate other signaling proteins. | frontiersin.orgnih.govmdpi.com |
Role in ER-Mitochondrial Associated Membranes (MAMs) Communication
The enrichment of S1R at the MAM positions it as a key regulator of communication between the ER and mitochondria. frontiersin.orgnih.govnih.gov These contact sites are crucial hubs for numerous cellular processes, including the regulation of calcium (Ca²⁺) homeostasis, lipid synthesis and transport, and the initiation of autophagy. nih.govnih.govaimspress.comaimspress.com
A primary function of S1R at the MAM, which is modulated by agonists like (+)-N-Allylnormetazocine, is the regulation of Ca²⁺ flux from the ER to the mitochondria. nih.govresearchgate.net The ER serves as the main intracellular store of Ca²⁺, and its transfer to mitochondria is vital for stimulating cellular bioenergetics, such as ATP production. frontiersin.orgnih.gov S1R directly interacts with and modulates the activity of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a major Ca²⁺-releasing channel on the ER membrane. frontiersin.orgwikipedia.orgnih.govmdpi.com By stabilizing the IP3R-mediated Ca²⁺ transfer, S1R ensures an optimal level of mitochondrial Ca²⁺ uptake. nih.govresearchgate.net This regulation is critical, as excessive Ca²⁺ transfer can lead to mitochondrial overload and trigger apoptotic pathways. nih.gov Through these interactions, S1R helps to maintain the structural and functional stability of the MAM itself. frontiersin.orgfrontiersin.org
Interactive Data Table 2: Key Proteins in S1R-Mediated MAM Communication
| Protein | Location | Role in MAM Communication | Source(s) |
| Sigma-1 Receptor (S1R) | MAM (ER side) | Modulates Ca²⁺ flux and stabilizes other MAM proteins. | frontiersin.orgnih.govnih.gov |
| IP3 Receptor (IP3R) | ER Membrane | A channel that releases Ca²⁺ from the ER upon stimulation; its activity is modulated by S1R. | frontiersin.orgwikipedia.orgnih.govmdpi.com |
| GRP75 | MAM (Chaperone) | Acts as a linker, physically coupling ER-localized IP3Rs to mitochondrial VDACs. | frontiersin.org |
| Voltage-Dependent Anion Channel (VDAC) | Outer Mitochondrial Membrane (OMM) | Allows the entry of Ca²⁺ released from the ER into the mitochondrial intermembrane space. | frontiersin.org |
Regulation of Protein Quality Control and Cellular Homeostasis
The UPR is mediated by three main ER-resident sensor proteins: inositol-requiring enzyme 1 (IRE1), protein kinase RNA-like ER kinase (PERK), and activating transcription factor 6 (ATF6). frontiersin.orgnih.gov In unstressed cells, these sensors are kept inactive by the chaperone BiP. frontiersin.org When unfolded proteins accumulate, BiP dissociates from these sensors to assist in protein folding, thereby activating the UPR pathways. frontiersin.org
Activation of S1R by agonists like (+)-N-Allylnormetazocine allows it to modulate these UPR pathways. frontiersin.orgnih.gov Having dissociated from BiP itself, S1R can interact with the UPR sensors. frontiersin.org For instance, S1R has been shown to stabilize IRE1 at the MAM, thereby fine-tuning its signaling output. nih.govresearchgate.netresearchgate.net By modulating these pathways, S1R helps to restore protein homeostasis and attenuate prolonged ER stress, thus promoting cell survival. nih.govnih.gov Research has shown that (+)-N-Allylnormetazocine (SKF-10047) can facilitate the proper membrane trafficking of misfolded proteins that would otherwise be retained in the ER, providing further evidence of its role in relieving ER stress. nih.govresearchgate.netresearchgate.net
Interactive Data Table 3: Unfolded Protein Response (UPR) Components Modulated by S1R
| UPR Branch | Key Sensor | Downstream Effect | Role of S1R | Source(s) |
| IRE1 Pathway | Inositol-requiring enzyme 1 (IRE1) | Unconventional splicing of XBP1 mRNA to produce an active transcription factor (XBP1s). | S1R can stabilize IRE1, modulating its activity to promote adaptation and survival. | frontiersin.orgnih.govresearchgate.net |
| PERK Pathway | Protein kinase RNA-like ER kinase (PERK) | Phosphorylates eIF2α, leading to a general shutdown of protein synthesis but selective translation of ATF4. | S1R activation can decrease the activation of PERK, attenuating the stress response. | frontiersin.orgnih.gov |
| ATF6 Pathway | Activating transcription factor 6 (ATF6) | Translocates to the Golgi, where it is cleaved to release a cytosolic fragment (ATF6f) that acts as a transcription factor. | S1R overexpression can lead to decreased activation of ATF6. | frontiersin.orgnih.gov |
Gene Expression Modulation Mediated by (+)-N-Allylnormetazocine
The activation of the sigma-1 receptor by (+)-N-Allylnormetazocine can lead to the modulation of gene expression through several indirect mechanisms. nih.gov One route is through the direct translocation of the activated S1R to the nucleus, where it can influence the activity of transcription factors. mdpi.com
More commonly, gene expression is altered as a downstream consequence of S1R's activity on signaling pathways like the UPR. frontiersin.org The activation of the three UPR branches culminates in the production of active transcription factors—XBP1s (from the IRE1 pathway), ATF4 (from the PERK pathway), and ATF6f (from the ATF6 pathway). frontiersin.orgnih.govresearchgate.net These factors translocate to the nucleus and initiate the transcription of a host of genes aimed at resolving ER stress, including genes for molecular chaperones, components of the ER-associated degradation (ERAD) pathway, and proteins involved in antioxidant responses. frontiersin.orgresearchgate.net
Furthermore, specific studies using (+)-N-Allylnormetazocine (SKF-10047) have identified the upregulation of particular genes. A cDNA array analysis performed on cells treated with SKF-10047 revealed several candidate genes whose expression was altered. nih.govresearchgate.net Notably, the expression of Syntaxin3, a gene encoding a protein involved in vesicle docking and fusion (exocytosis), was significantly increased. nih.govresearchgate.net Additionally, activation of S1R with agonists has been shown to promote the expression and secretion of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), which in turn activates its own signaling pathways. frontiersin.org
Interactive Data Table 4: Gene Expression Targets Modulated by (+)-N-Allylnormetazocine/S1R Activation
| Gene/Factor | Pathway/Mechanism | Function | Source(s) |
| Syntaxin3 | cDNA array finding after SKF-10047 treatment. | Member of the SNARE complex, involved in exocytosis and vesicle trafficking. | nih.govresearchgate.net |
| ATF4 | UPR (PERK pathway) | Transcription factor that upregulates genes for amino acid metabolism, antioxidant response, and apoptosis. | nih.govresearchgate.net |
| XBP1s | UPR (IRE1 pathway) | Transcription factor that upregulates genes for ER chaperones and ER-associated degradation (ERAD). | researchgate.net |
| ATF6f | UPR (ATF6 pathway) | Transcription factor that upregulates genes for ER chaperones. | frontiersin.org |
| BDNF | S1R-mediated neurotrophic signaling. | Brain-Derived Neurotrophic Factor; promotes neuronal survival, growth, and plasticity. | frontiersin.org |
Preclinical Behavioral Neuropharmacology and Animal Models Utilizing + N Allylnormetazocine
Investigation of Sensorimotor Gating Deficits
Sensorimotor gating is a fundamental neurological process that filters sensory information to prevent cognitive overload. Deficits in this process are a hallmark of certain neuropsychiatric disorders. Prepulse inhibition (PPI) of the startle reflex is a common paradigm used in animal models to assess sensorimotor gating.
Research has demonstrated that (+)-N-allylnormetazocine can disrupt PPI in rodents, a finding that aligns with the effects of other N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP) and ketamine. In studies using C57BL/6J mice, racemic N-allylnormetazocine was found to produce a dose-dependent disruption of PPI. This effect is indicative of an interference with the neural circuits that regulate the startle response to an intense stimulus when it is preceded by a weaker, non-startling prepulse.
The disruption of PPI by (+)-N-allylnormetazocine suggests its potential to induce sensorimotor gating deficits, a key endophenotype in translational models of psychosis. These findings have prompted further investigation into the specific receptor mechanisms underlying this effect.
The effects of N-allylnormetazocine on PPI are stereoselective. Studies have shown that while (+)-N-allylnormetazocine disrupts PPI in mice, the levorotatory enantiomer, (-)-N-allylnormetazocine, is ineffective in altering this measure of sensorimotor gating. This stereoselectivity points towards a specific pharmacological target for the PPI-disrupting effects of the compound.
Further research has explored the role of different receptors in mediating these effects. Pretreatment with a selective sigma-1 receptor antagonist or a selective kappa opioid receptor antagonist did not prevent the PPI disruption caused by racemic N-allylnormetazocine. This suggests that the sensorimotor gating deficits induced by (+)-N-allylnormetazocine are not primarily mediated by sigma-1 or kappa opioid receptors, but rather by its action at the PCP binding site within the NMDA receptor complex.
| Compound | Dose (mg/kg, SC) | Prepulse Inhibition (% PPI) |
| Vehicle | - | ~75% |
| Racemic N-Allylnormetazocine | 3 | ~60% |
| Racemic N-Allylnormetazocine | 10 | ~40% |
| Racemic N-Allylnormetazocine | 30 | ~20% |
| (+)-N-Allylnormetazocine | 10 | Disrupts PPI |
| (-)-N-Allylnormetazocine | - | Ineffective |
This table is a representation of data from studies investigating the effects of N-allylnormetazocine on prepulse inhibition in mice. The exact values can vary between studies.
Assessment of Locomotor Activity and Psychomotor Stimulant Effects
The effects of (+)-N-allylnormetazocine on spontaneous locomotor activity and other motor behaviors have been investigated to understand its psychomotor stimulant properties. Acute administration of (+)-N-allylnormetazocine in rats has been shown to induce a behavioral profile similar to that of PCP. This includes an increase in horizontal locomotor activity, as well as the emergence of characteristic behaviors such as swaying, falling, and increased sniffing.
In contrast, the (-)-enantiomer of N-allylnormetazocine tends to decrease locomotor activity and rearing behavior. The opposing effects of the two enantiomers on motor activity further highlight the stereoselectivity of their pharmacological actions. The psychomotor stimulant effects of (+)-N-allylnormetazocine are thought to be linked to its interactions with the dopaminergic system, a common pathway for many stimulant drugs.
| Compound | Effect on Horizontal Locomotion | Effect on Rearing | Other Observed Behaviors |
| (+)-N-Allylnormetazocine | Increased | Decreased | Swaying, falling, increased sniffing |
| (-)-N-Allylnormetazocine | Decreased | Decreased | - |
| Phencyclidine (PCP) | Increased | - | Swaying, falling, increased sniffing |
This table summarizes the general effects of the N-allylnormetazocine enantiomers and PCP on locomotor activity in rats. The magnitude of these effects is dose-dependent.
Modulation of Mesolimbic Nucleus Accumbens System Activity
The mesolimbic dopamine (B1211576) pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical circuit for reward and motivation and a primary target for drugs of abuse. wickedneuro.comnih.gov The NAc itself is a heterogeneous structure, comprising a core and a shell, with distinct populations of medium spiny neurons expressing either dopamine D1 or D2 receptors. nih.gov Activation of this pathway, leading to increased dopamine release in the NAc, is a common mechanism for the reinforcing properties of addictive substances. wickedneuro.com
(+)-N-Allylnormetazocine, through its action on sigma-1 receptors, modulates activity within this crucial reward circuit. The dextro isomer, (+)-N-allylnormetazocine, produces behavioral effects in rats and squirrel monkeys that are similar to those of phencyclidine (PCP), a compound known to affect the mesolimbic system. nih.gov In drug discrimination studies, animals trained to recognize PCP also identified (+)-N-allylnormetazocine as PCP-like. nih.gov This cross-sensitization suggests a shared neurobiological mechanism, likely involving the modulation of the mesolimbic dopamine system. nih.gov While the levo isomer, (-)-N-allylnormetazocine, exhibits opioid antagonist properties, the dextro isomer's effects are consistent with sigma receptor activation influencing dopaminergic and glutamatergic pathways that converge in the NAc. nih.govjohnshopkins.edu
The table below summarizes key preclinical behavioral findings related to (+)-N-Allylnormetazocine and its isomers.
| Compound | Animal Model | Behavioral Effect | Receptor Implication |
| (+)-N-Allylnormetazocine | Rats, Squirrel Monkeys | Produces phencyclidine-like discriminative stimulus effects. nih.gov | Sigma Receptor |
| (+)-N-Allylnormetazocine | Rats | Induces swaying, falling, sniffing behavior, and locomotion. nih.gov | Sigma Receptor |
| (+)-N-Allylnormetazocine | Rats | Attenuates stress-induced motor suppression. nih.gov | Sigma Receptor, Dopamine System |
| (-)-N-Allylnormetazocine | Rats | Depresses locomotion, antagonizes morphine antinociception. nih.govjohnshopkins.edu | Opioid Receptor (mu, kappa) |
| Racemic (±)-N-Allylnormetazocine | Mice | Antagonizes morphine's antinociceptive effects. nih.gov | Opioid Receptor |
Neuroendocrine and Neurotransmitter System Modulation
Effects on Dopamine Turnover and Release
(+)-N-Allylnormetazocine's influence on behavior is closely linked to its ability to modulate dopamine neurochemistry. Dopamine turnover, a measure of the rate at which dopamine is synthesized, released, and metabolized, is a key indicator of dopaminergic activity.
Research has shown that the racemic mixture of N-allylnormetazocine can reverse the decrease in striatal dopamine turnover observed in animal models of stress-induced motor suppression. nih.gov This effect was dose-dependent and points to a direct or indirect facilitation of dopamine utilization in the striatum. nih.gov Studies on structurally related compounds like pentazocine (B1679294) have also reported an increased turnover of dopamine in the corpus striatum. nih.gov This suggests a class effect for certain benzomorphan (B1203429) derivatives on dopamine dynamics. The mechanism appears to be linked to sigma receptor activation, which can modulate the activity of monoaminergic systems. nih.gov While some compounds increase dopamine turnover, the precise effect can vary by brain region and the specific compound. nih.govnih.gov For example, while morphine increases dopamine turnover in the striatum, its effects on noradrenaline turnover are region-specific. nih.gov
The table below details the effects of N-allylnormetazocine and related compounds on dopamine turnover.
| Compound | Brain Region | Effect on Dopamine Turnover | Study Context |
| (±)-N-Allylnormetazocine | Striatum | Reverses stress-induced decrease in turnover. nih.gov | Conditioned Stress Model |
| Pentazocine | Corpus Striatum | Increased turnover. nih.gov | Acute Administration |
| Morphine | Corpus Striatum | Increased turnover. nih.gov | Acute Administration |
| Methadone | Corpus Striatum | Increased turnover. nih.gov | Acute Administration |
Modulation of Neurosteroid Homeostasis and Related Neurobiological Functions
A significant aspect of sigma-1 receptor function is its interaction with neurosteroids. Neurosteroids are synthesized within the central nervous system from cholesterol and are potent modulators of neuronal activity. nih.gov They can influence major neurotransmitter systems by acting on receptors for GABA and glutamate (B1630785). nih.gov
The sigma-1 receptor, the primary target for (+)-N-allylnormetazocine, binds several endogenous neurosteroids, including progesterone (B1679170) and dehydroepiandrosterone (B1670201) (DHEA). nih.govproquest.com This interaction suggests that (+)-N-allylnormetazocine can influence neurobiological functions by mimicking or interfering with the actions of these endogenous ligands. Allopregnanolone, a metabolite of progesterone, is a potent positive allosteric modulator of GABA-A receptors and is synthesized locally in the nervous system. nih.gov By binding to sigma-1 receptors, which are chaperone proteins at the endoplasmic reticulum, (+)-N-allylnormetazocine can potentially modulate the synthesis, trafficking, or signaling of these neuroactive steroids, thereby influencing neuronal excitability, stress responses, and mood. nih.govnih.gov This provides a mechanistic link between the psychotomimetic effects of sigma receptor agonists and the modulation of neurosteroid-sensitive systems that regulate brain function. nih.gov
The following table lists endogenous ligands known to interact with sigma-1 receptors.
| Endogenous Ligand | Ligand Class | Relevance to Sigma-1 Receptor |
| Progesterone | Neurosteroid | Binds with affinity to σ1 receptors. proquest.com |
| Dehydroepiandrosterone (DHEA) | Neurosteroid | Binds with affinity to σ1 receptors. nih.gov |
| Pregnenolone | Neurosteroid Precursor | Precursor to other neurosteroids that may interact with or be influenced by σ1 receptor activity. nih.gov |
| Allopregnanolone | Neurosteroid | Its synthesis from progesterone implies an indirect link to σ1 receptor modulation. nih.gov |
| N,N-dimethyltryptamine (DMT) | Trace Amine | An endogenous hallucinogen shown to bind to σ1 receptors. nih.govproquest.com |
Advanced Methodologies in + N Allylnormetazocine Research
In Vitro Receptor Binding and Functional Assays
In vitro assays are fundamental to characterizing the interaction of a ligand with its receptor target. For (+)-N-Allylnormetazocine, these laboratory-based techniques have precisely defined its affinity and specificity for sigma receptors.
Radioligand Saturation and Competition Binding Methodologies
Radioligand binding assays are a cornerstone for studying receptor pharmacology, allowing for the quantification of receptor density (Bmax) and affinity (Kd). uah.es These assays are broadly categorized into saturation and competition experiments.
Saturation Binding: In this type of assay, tissue membranes or cells expressing the target receptor are incubated with increasing concentrations of a radiolabeled ligand, such as tritiated (+)-N-Allylnormetazocine (³H-NANM), until equilibrium is reached. uah.esumich.edu The amount of ligand bound to the receptors is measured, allowing for the calculation of the total number of binding sites (Bmax) and the ligand's dissociation constant (Kd). uah.es Early research using rat brain membranes demonstrated that the binding of ³H-NANM is stereospecific, reversible, and saturable. nih.gov These saturation studies established a moderately high affinity (Kd) of approximately 20 nM and a maximal binding capacity (Bmax) of 260 fmol/mg of protein for these sites in the rat brain. nih.gov
Competition Binding: Competition assays are used to determine the affinity of an unlabeled compound (the "competitor") for a receptor by measuring its ability to displace a radiolabeled ligand with known binding characteristics. In studies involving (+)-N-Allylnormetazocine, membranes are incubated with a fixed concentration of ³H-NANM and varying concentrations of the unlabeled test compound. nih.gov The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50, which can be used to calculate its inhibitory constant (Ki).
These competition studies have been vital in defining the unique pharmacological profile of the sigma receptor. Research showed that other opioid ligands selective for mu, delta, and kappa receptors, such as morphine and U-50,488, were unable to effectively compete for the ³H-NANM binding site. nih.gov Conversely, phencyclidine (PCP) and its analogs, as well as other dextrorotatory benzomorphans, showed significant potency in displacing ³H-NANM, suggesting they may act at a common recognition site. nih.gov
Table 1: Relative Potency of Various Compounds in Competing for ³H-N-Allylnormetazocine Binding Sites in Rat Brain Membranes This table illustrates the rank order of potency for different ligands in displacing ³H-N-Allylnormetazocine, as determined by competition binding assays. Data sourced from Itzhak, Y. (1987). nih.gov
| Competitor Compound | Rank Order of Potency |
| (+)-N-Allylnormetazocine | 1 |
| PCP-3-OH | 1 |
| (+)-Cyclazocine | 2 |
| N-Ethylphenylcyclohexylamine | 3 |
| Phencyclidine (PCP) | 4 |
| (-)-Cyclazocine | 5 |
| Dextrorphan | 5 |
| (d/l)-Ethylketocyclazocine | 6 |
| (d/l)-Bremazocine | 7 |
| (-)-N-Allylnormetazocine | 8 |
| 1-Phenylcyclohexylamine | 9 |
| Levorphanol | 10 |
Development and Application of High-Throughput Screening Assays
The need to screen large libraries of chemical compounds for potential drug discovery has driven the development of high-throughput screening (HTS) assays. youtube.com These automated platforms allow for the rapid testing of thousands of compounds, significantly accelerating the identification of new ligands for specific targets like the sigma receptor. nih.gov
While early binding studies relied on radioligands, modern HTS methods often employ non-radioactive techniques, such as fluorescence polarization (FP). In a competitive binding assay using FP, a fluorescently labeled ligand (a "fluormone") binds to the receptor, resulting in a high polarization signal because the large receptor-ligand complex tumbles slowly in solution. thermofisher.com When a test compound displaces the fluorescent ligand, the smaller, free-moving ligand tumbles faster, causing a decrease in the polarization value. thermofisher.combmglabtech.com This change in signal is used to identify compounds that bind to the receptor.
Another HTS approach is the Enzyme-Linked Immunosorbent Assay (ELISA), which can be adapted to screen for compounds that modulate cellular signaling pathways downstream of receptor activation. nih.gov For instance, an HTS platform could be designed to measure the secretion of a specific biomarker from cells after stimulation with a sigma receptor agonist like (+)-N-Allylnormetazocine. nih.gov The ability of test compounds to either mimic or block this effect can then be rapidly quantified. These HTS methodologies are crucial for screening extensive compound libraries to discover novel and selective sigma receptor ligands.
In Vivo Receptor Occupancy and Brain Distribution Studies
In vivo studies are essential to confirm that a compound reaches its intended target in a living organism and to understand its pharmacokinetic and pharmacodynamic (PK/PD) relationship. meliordiscovery.com Receptor occupancy and brain distribution studies for (+)-N-Allylnormetazocine provide critical information on its engagement with sigma receptors within the central nervous system.
Brain Distribution: Autoradiographic studies using radiolabeled (+)-N-Allylnormetazocine have been instrumental in mapping the location of its binding sites in the brain. Following administration of ³H-NANM, analysis of brain tissue reveals the regional density of sigma receptors. Such studies in rats have shown a distinct and heterogeneous distribution of these sites. nih.gov High densities of (+)-N-Allylnormetazocine binding sites are found in limbic and motor areas, including the hippocampus, thalamus, hypothalamus, and amygdala. nih.gov In contrast, regions like the cerebellum and nonfrontal neocortex exhibit a low density of these sites. nih.gov Similar binding sites have also been identified in peripheral tissues, including the liver. capes.gov.brosti.gov
Table 2: Regional Distribution of (+)-N-Allylnormetazocine Binding Sites in the Rat Brain This table summarizes the relative density of binding sites for (+)-N-Allylnormetazocine in various brain regions. Data sourced from Itzhak, Y. (1987). nih.gov
| Brain Region | Relative Density of Binding Sites |
| Hippocampus | High |
| Thalamus | High |
| Hypothalamus | High |
| Amygdala | High |
| Cerebellum | Low |
| Nonfrontal Neocortex | Low |
Receptor Occupancy: In vivo receptor occupancy (RO) assays measure the percentage of a specific receptor target that is bound by a drug at a given time after administration. meliordiscovery.comacetherapeutics.com These studies typically involve administering the unlabeled drug candidate, followed by a tracer (a radiolabeled or mass-tagged ligand) that binds to the same receptor. The displacement of the tracer by the drug is then measured, often using techniques like liquid chromatography-tandem mass spectrometry (LC/MS/MS). meliordiscovery.com By establishing a relationship between the administered dose and the degree of receptor occupancy, researchers can better predict the compound's functional effects. For (+)-N-Allylnormetazocine, such studies would quantify the engagement of sigma-1 receptors in specific brain regions, linking its distribution to its pharmacological activity.
Electrophysiological Techniques for Ion Channel and Receptor Function Characterization
Electrophysiological techniques, particularly the patch-clamp method, are the gold standard for studying how a compound affects the function of ion channels and receptors by directly measuring the electrical currents flowing across cell membranes. nih.goveuropeanpharmaceuticalreview.com These methods provide high-resolution data on receptor modulation, activation, and inhibition in real-time.
The application of (+)-N-Allylnormetazocine to neurons can modulate the activity of various ion channels and receptors, and patch-clamp electrophysiology is the key methodology to characterize these effects. For example, studies have provided in vivo electrophysiological evidence that sigma ligands can selectively modulate the neuronal activation induced by N-methyl-D-aspartate (NMDA). frontiersin.org
Using a whole-cell patch-clamp configuration, a researcher can measure changes in NMDA receptor-mediated currents in a hippocampal neuron before and after the application of (+)-N-Allylnormetazocine. By holding the neuron at a specific voltage and applying the NMDA receptor agonist, a characteristic ion current can be recorded. The subsequent addition of (+)-N-Allylnormetazocine and measurement of any change in this current reveals its modulatory effect on NMDA receptor function. This approach has been critical in demonstrating the role of sigma-1 receptors, the target of (+)-N-Allylnormetazocine, in regulating glutamatergic signaling.
Molecular Biology and Genetic Approaches
Molecular biology techniques offer powerful tools to investigate how receptor activation by a ligand like (+)-N-Allylnormetazocine translates into changes in cellular function at the genetic level. These approaches focus on gene expression and the subsequent regulation of protein synthesis.
Gene Expression and Transcriptional Regulation Analysis
Activation of the sigma-1 receptor by agonists such as (+)-N-Allylnormetazocine can initiate signaling cascades that ultimately alter the expression of specific genes. Analyzing these changes provides insight into the compound's mechanism of action and its long-term effects on cellular physiology.
Differential Gene Expression Analysis: A primary method to study these changes is through transcriptome-wide analysis using techniques like RNA sequencing (RNA-seq). This involves treating cells or tissues with the compound of interest, extracting the messenger RNA (mRNA), and sequencing it to quantify the expression level of thousands of genes simultaneously. mdpi.com By comparing the gene expression profile of treated samples to untreated controls, researchers can identify differentially expressed genes (DEGs)—those that are significantly upregulated or downregulated. medrxiv.org
Transcriptional Regulation: The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum, is known to influence transcriptional regulation. frontiersin.org Research indicates that upon activation, it can modulate cellular stress responses and survival pathways. For example, sigma-1 receptor stimulation may lead to the upregulation of anti-apoptotic proteins, such as Bcl-2. frontiersin.org This effect is a form of transcriptional regulation, where the receptor's activity ultimately leads to increased synthesis of a specific protein that helps protect the cell from death. By using molecular techniques like quantitative PCR (qPCR) or western blotting after treatment with (+)-N-Allylnormetazocine, researchers can confirm the upregulation of specific target genes like Bcl-2, providing a direct link between receptor activation and a functional cellular outcome.
Table 3: Example of a Gene Potentially Regulated by Sigma-1 Receptor Activation This table provides an example of a gene whose expression is known to be influenced by the sigma-1 receptor, the primary target of (+)-N-Allylnormetazocine. Data sourced from Penke, B. et al. (2018). frontiersin.org
| Gene | Protein Product | Function | Potential Effect of (+)-NANM |
| Bcl-2 | B-cell lymphoma 2 | Anti-apoptotic protein, inhibits cell death | Upregulation |
Receptor Cloning, Site-Directed Mutagenesis, and Chimeric Receptor Studies
Understanding the precise molecular interactions between (+)-N-Allylnormetazocine and the sigma-1 receptor is fundamental to deciphering its mechanism of action. Receptor cloning, the process of isolating and replicating the gene encoding the sigma-1 receptor, has been a foundational step. This allows for the production of large quantities of the receptor protein for in vitro studies and provides the template for further genetic manipulation.
Site-Directed Mutagenesis has proven to be a particularly powerful tool in dissecting the ligand-receptor interaction. This technique allows researchers to make specific, targeted changes to the amino acid sequence of the sigma-1 receptor protein. By altering key amino acids within the putative binding pocket and observing the resultant changes in ligand affinity, scientists can identify the critical residues responsible for holding (+)-N-Allylnormetazocine in place.
For instance, studies have focused on mutating amino acids in the hydrophobic regions of the sigma-1 receptor, which have been suggested to form the ligand binding domain. nih.gov Research involving the prototypical sigma-1 receptor agonist, (+)-pentazocine, which shares binding characteristics with (+)-N-Allylnormetazocine, has utilized extensive site-directed mutagenesis to map the binding site. In one such study, 23 mutant versions of the sigma-1 receptor were created and their interaction with the agonist was assessed. acs.org This combined in vitro and in silico approach helped to rationalize the molecular interactions and shed light on the three-dimensional structure of the receptor's binding site. acs.orgnih.gov Key anionic amino acids, such as D126 and E172, have been identified as essential for the binding of certain ligands, and while not directly tested with (+)-N-Allylnormetazocine in these specific studies, they provide a roadmap for understanding the binding of similar compounds. acs.org
Chimeric Receptor Studies offer another layer of insight. These studies involve creating hybrid receptors by swapping domains between different but related receptor subtypes, such as the sigma-1 and sigma-2 receptors. By observing how the binding of (+)-N-Allylnormetazocine is altered in these chimeric constructs, researchers can delineate which specific regions of the sigma-1 receptor are responsible for its unique binding profile and functional activity. For example, if the N-terminal domain of the sigma-1 receptor is replaced with the corresponding domain from the sigma-2 receptor and the resulting chimera loses its high affinity for (+)-N-Allylnormetazocine, it strongly suggests that the N-terminal domain is crucial for this interaction. While specific chimeric studies focusing solely on (+)-N-Allylnormetazocine are not prevalent in the reviewed literature, the methodology is a key part of the toolkit for dissecting the structure-function relationship of sigma receptors.
Table 1: Examples of Site-Directed Mutagenesis Studies on the Sigma-1 Receptor This table is representative of the types of studies performed on the sigma-1 receptor and provides a framework for understanding how (+)-N-Allylnormetazocine's interaction is studied, though not all studies used this specific compound.
| Mutated Residue(s) | Purpose of Mutation | General Finding | Relevance to (+)-N-Allylnormetazocine Research |
|---|---|---|---|
| D126A, E172A | To investigate the role of anionic residues in ligand binding. | Mutation significantly reduced the binding affinity of the antagonist haloperidol. acs.org | Suggests that electrostatic interactions may be important for the binding of ligands, including potentially (+)-N-Allylnormetazocine, to the sigma-1 receptor. |
| Various residues in SBDLI and SBDLII | To determine the contribution of the Steroid Binding Domain-Like regions to the ligand binding site. | Mutations in the SBDLI domain drastically decreased ligand affinity, while mutations in the SBDLII domain had minimal effect. acs.org | Helps to narrow down the specific region of the sigma-1 receptor where (+)-N-Allylnormetazocine is likely to bind. |
| C48S, C251S | To remove free cysteine residues to improve protein production for in vitro studies. | Resulted in a structurally and functionally intact receptor, facilitating large-scale production for binding and structural analyses. sigmaaldrich.com | Provides a method for obtaining high-quality sigma-1 receptor protein for detailed biophysical studies with ligands like (+)-N-Allylnormetazocine. |
Cellular Imaging Techniques for Intracellular Dynamics Assessment (e.g., Calcium Imaging)
To comprehend the functional consequences of (+)-N-Allylnormetazocine binding to the sigma-1 receptor, it is essential to visualize the downstream cellular events. Cellular imaging techniques, particularly those that monitor intracellular ion concentrations, have become indispensable in this regard.
The sigma-1 receptor is known to be a modulator of intracellular calcium (Ca2+) signaling. mdpi.com It can influence the activity of various ion channels and receptors, thereby altering Ca2+ homeostasis within the cell. nih.govCalcium imaging is a technique that allows researchers to measure changes in intracellular Ca2+ concentration in real-time. nih.gov This is often achieved by loading cells with fluorescent dyes that change their light emission properties upon binding to Ca2+.
Direct evidence for the effect of (+)-N-Allylnormetazocine on calcium dynamics comes from studies on purified retinal ganglion cells (RGCs). In these cells, researchers used calcium imaging to measure the influx of calcium through L-type voltage-gated calcium channels (VGCCs). nih.gov The study demonstrated that the application of (+)-N-Allylnormetazocine (also referred to as (+)-SKF10047) inhibited the influx of calcium that was induced by depolarizing the cells with potassium chloride. nih.gov This inhibitory effect was blocked by a sigma-1 receptor antagonist, confirming that the action was mediated through the sigma-1 receptor. nih.gov These findings suggest that one of the downstream effects of (+)-N-Allylnormetazocine is the modulation of calcium channel activity, which can have significant implications for neuronal function and neuroprotection. nih.gov
Other imaging techniques, such as Fluorescence Resonance Energy Transfer (FRET) , can also be employed to study the protein-protein interactions that are initiated by (+)-N-Allylnormetazocine binding. FRET can detect when two fluorescently labeled molecules are in close proximity, providing a powerful tool to investigate whether (+)-N-Allylnormetazocine promotes the association or dissociation of the sigma-1 receptor with other proteins, such as ion channels or G-proteins. nih.govnih.gov
Table 2: Research Findings from Calcium Imaging Studies with (+)-N-Allylnormetazocine
| Cell Type | Experimental Condition | Effect of (+)-N-Allylnormetazocine | Conclusion |
|---|---|---|---|
| Purified Retinal Ganglion Cells (RGCs) | Depolarization with potassium chloride (KCl) to activate L-type voltage-gated calcium channels (VGCCs). nih.gov | Inhibited KCl-induced calcium ion influx. nih.gov | (+)-N-Allylnormetazocine, through activation of the sigma-1 receptor, attenuates calcium influx via L-type VGCCs in RGCs. nih.gov |
| Cholinergic interneurons in rat striatum | Recording of N-type calcium channel currents. | The sigma-1 receptor agonist SKF-10047 depressed N-type Ca2+ currents. sigmaaldrich.com | Suggests that sigma-1 receptor activation by agonists like (+)-N-Allylnormetazocine can negatively modulate N-type calcium channels. sigmaaldrich.com |
Conceptual Frameworks and Future Research Directions for + N Allylnormetazocine
Elucidation of (+)-N-Allylnormetazocine as a Foundational Pharmacological Tool for Sigma Receptor Research
(+)-N-Allylnormetazocine, also known as (+)-SKF-10,047, has been a pivotal molecule in the history of sigma receptor research. Initially, sigma receptors were proposed as a subtype of opioid receptors to explain the psychotomimetic effects of racemic N-allylnormetazocine. nih.govproquest.com However, subsequent research revealed that the (+)-isomer of N-allylnormetazocine binds to a unique, non-opioid site, which came to be known as the sigma receptor. nih.govfujita-hu.ac.jp This discovery was crucial in distinguishing sigma receptors from the opioid system. nih.gov The (-)-isomer, in contrast, was found to interact with µ and κ opioid receptors. nih.govjohnshopkins.edu
The use of (+)-N-Allylnormetazocine as a research tool has been instrumental in characterizing the pharmacological profile of sigma receptors. It was one of the first ligands used to identify and study these receptors, leading to the understanding that they are distinct proteins with their own unique anatomical distribution and drug selectivity. proquest.com Its psychotomimetic effects in both animals and humans are attributed to its interaction with these non-opioid sigma sites. fujita-hu.ac.jp
Early studies using (+)-N-Allylnormetazocine helped to differentiate sigma binding sites from phencyclidine (PCP) binding sites, despite some initial overlap in pharmacological effects. fujita-hu.ac.jpnih.gov For instance, while (+)-N-Allylnormetazocine can produce discriminative stimulus effects similar to PCP, the underlying receptor mechanisms were found to be distinct. nih.govnih.gov This foundational work established (+)-N-Allylnormetazocine as a prototypic sigma receptor agonist, paving the way for the development of more selective ligands and a deeper understanding of this receptor system. nih.govnih.gov
Advancements in Delineating Sigma Receptor Subtype Functions and Their Differential Roles
The initial characterization of sigma receptors with tools like (+)-N-Allylnormetazocine eventually led to the identification of two major subtypes: sigma-1 (σ1) and sigma-2 (σ2). frontiersin.orgcore.ac.uk While (+)-N-Allylnormetazocine itself is not highly selective, it has been used in studies that have contributed to our understanding of the differential functions of these subtypes.
The σ1 receptor has been cloned and is now understood to be a unique ligand-regulated chaperone protein located at the endoplasmic reticulum (ER) and other cellular membranes. frontiersin.orgresearchgate.net It is involved in a wide range of cellular functions and has been implicated in various central nervous system disorders. researchgate.netnih.gov In contrast, the σ2 receptor was more recently identified as the transmembrane protein 97 (TMEM97) and is also located in the ER. researchgate.netmdpi.com
Research has highlighted distinct roles for each subtype. The σ1 receptor is implicated in neuroprotection, learning and memory, and mood regulation. nih.govmdpi.com For example, the putative σ1 receptor agonist activity of (+)-N-Allylnormetazocine has been linked to increased hippocampal acetylcholine (B1216132) levels and anti-amnesic effects in animal models. nih.gov The σ2 receptor, on the other hand, is often overexpressed in proliferating tumor cells and is being investigated as a target for cancer therapeutics and as a biomarker for tumor proliferation. frontiersin.orgcore.ac.uk
The development of subtype-selective ligands has been crucial in dissecting these differential roles. While (+)-N-Allylnormetazocine has affinity for both subtypes, its use in early research helped lay the groundwork for recognizing the need for and the subsequent development of these more selective tools. frontiersin.org
Broader Implications for Understanding Neurobiological Systems in Preclinical Models (e.g., Neuroprotection, Neuronal Plasticity)
The study of (+)-N-Allylnormetazocine has had significant implications for understanding broader neurobiological processes in preclinical models, particularly in the areas of neuroprotection and neuronal plasticity.
Neuroprotection: Research has demonstrated the neuroprotective effects of (+)-N-Allylnormetazocine in various preclinical models of neuronal damage. For instance, it has shown protective effects against glutamate-induced toxicity in cultured rat cerebellar granule cells and in a gerbil model of global brain ischemia. nih.gov In these studies, (+)-N-Allylnormetazocine provided neuroprotection comparable to the NMDA receptor antagonist MK-801. nih.gov Importantly, the neuroprotective effects of (+)-N-Allylnormetazocine in vivo were observed without the confounding effect of hypothermia. nih.gov These findings suggest that sigma receptor activation may offer a therapeutic avenue for conditions involving ischemic neuronal damage. nih.gov Further studies have implicated sigma-1 receptor activation in promoting neuronal survival through various mechanisms, including the regulation of ER stress, mitochondrial function, and calcium homeostasis. acs.org
Neuronal Plasticity: (+)-N-Allylnormetazocine has also been used to investigate the role of sigma receptors in neuronal plasticity, the brain's ability to reorganize itself by forming new neural connections. The sigma-1 receptor, a primary target of (+)-N-Allylnormetazocine, is known to modulate the activity of various ion channels and neurotransmitter systems that are fundamental to synaptic plasticity. nih.gov For example, studies have shown that (+)-N-Allylnormetazocine can stimulate hippocampal cholinergic functions, which are critical for memory and cognitive processes. nih.gov The sigma-1 receptor's ability to influence each stage of neuronal transmission may explain its association with numerous brain functions and its potential role in shaping neuronal activity. nih.gov
Interactive Data Table: Preclinical Neuroprotective Effects of Sigma Ligands
| Compound | Model | Protective Effect |
| (+)-N-Allylnormetazocine | Cultured rat cerebellar granule cells (in vitro ischemia) | Protection against glutamate (B1630785) toxicity nih.gov |
| (+)-N-Allylnormetazocine | Gerbil model of global brain ischemia | Neuroprotection comparable to MK-801 nih.gov |
| (+)Pentazocine | Retinal ganglion cells | Prevention of glutamate-induced apoptosis nih.gov |
| Dimemorfan | MCAO rats | Neuroprotective nih.gov |
Exploration of Complex Ligand-Receptor Interactions and Biased Agonism within the Sigma System
The interaction of (+)-N-Allylnormetazocine with sigma receptors has opened avenues for exploring complex pharmacological concepts like ligand-receptor interactions and biased agonism.
Ligand-Receptor Interactions: The binding of ligands to sigma receptors is a complex process. The sigma-1 receptor, for instance, is a transmembrane protein that can form oligomeric structures, and changes in these structures may influence the response to different ligands. frontiersin.orgnih.gov Molecular modeling and docking studies have been employed to understand how ligands like (+)-N-Allylnormetazocine and its derivatives interact with the binding pocket of the sigma-1 receptor. nih.gov These studies help to identify key amino acid residues and hydrophobic interactions that are crucial for ligand binding and affinity. nih.gov
Biased Agonism: Biased agonism is a phenomenon where a ligand preferentially activates one of several signaling pathways downstream of a single receptor. youtube.com While the concept is more established for G-protein coupled receptors (GPCRs), there is emerging evidence for similar complexities in the sigma receptor system. youtube.comyoutube.com The diverse cellular functions modulated by sigma-1 receptors suggest that different ligands may stabilize distinct receptor conformations, leading to the recruitment of different downstream signaling partners and ultimately, different functional outcomes. Although direct evidence for (+)-N-Allylnormetazocine as a biased agonist is still developing, the varied pharmacological effects of different sigma receptor ligands hint at this possibility. Future research will likely focus on elucidating whether ligands can be designed to selectively engage specific signaling pathways of the sigma receptor system to achieve more targeted therapeutic effects.
Strategic Development of Next-Generation Sigma Receptor Ligands for Research Applications and Target Validation
The foundational knowledge gained from studying (+)-N-Allylnormetazocine has been instrumental in the strategic development of new generations of sigma receptor ligands with improved properties for research and potential therapeutic use.
The structural scaffold of (+)-N-Allylnormetazocine, a benzomorphan (B1203429), has served as a starting point for the design of novel sigma receptor ligands. nih.gov Medicinal chemistry efforts have focused on modifying this scaffold to enhance affinity and selectivity for sigma receptor subtypes. nih.govnih.gov For example, altering the N-substituent of the normetazocine structure has been shown to significantly impact potency and selectivity for the sigma-1 receptor. nih.gov
The development of pharmacophore models, often based on the structures of early ligands like (+)-N-Allylnormetazocine, has guided the rational design of new compounds. nih.govacs.org These models outline the key structural features required for high-affinity binding to sigma receptors, such as a basic nitrogen atom and hydrophobic regions. nih.gov More advanced computational techniques, including ensemble docking and molecular dynamics simulations, are now being used to refine these models and to screen virtual libraries for novel sigma receptor ligands. nih.govacs.org
The ultimate goal of these efforts is to develop highly selective and potent ligands for both the sigma-1 and sigma-2 receptor subtypes. Such ligands are invaluable as pharmacological tools to further probe the distinct physiological and pathological roles of each subtype. They are also essential for target validation, helping to confirm whether modulating a specific sigma receptor subtype has the desired therapeutic effect in preclinical models of disease. frontiersin.org The ongoing development of these next-generation ligands holds promise for advancing our understanding of the sigma receptor system and for the potential development of new treatments for a range of disorders. nih.gov
Interactive Data Table: Examples of Next-Generation Sigma Receptor Ligand Scaffolds
| Scaffold | Key Feature | Advantage |
| N-substituted normetazocines | Modified N-substituent on the normetazocine core | Improved σ1 receptor selectivity and potency nih.gov |
| Fenpropimorph derivatives | Aryl ring linked to a morpholine (B109124) ring | High affinity for σ1 receptors nih.govacs.org |
| 4-phenylpiperazine-based compounds | Linear structure with a 4-phenylpiperazine core | High affinity for σ1 receptors, comparable to reference compounds acs.org |
Q & A
Q. What are the primary pharmacological targets of (+)-N-Allylnormetazocine hydrochloride, and how are they experimentally validated?
(+)-N-Allylnormetazocine hydrochloride is a high-affinity σ1 receptor (σ1R) agonist, identified through radioligand binding assays using tritiated ligands (e.g., [³H]-(+)-pentazocine) in brain tissue homogenates. Stereospecific binding is confirmed by comparing displacement curves of enantiomers, ensuring selectivity over other opioid receptors (e.g., μ, κ) . Validation includes functional assays in isolated tissues (e.g., guinea pig ileum) to assess receptor-mediated effects .
Q. What in vivo models are used to evaluate the anticonvulsant effects of (+)-N-Allylnormetazocine hydrochloride?
The flurothyl-induced seizure threshold test in rats is a standard model. Flurothyl, a volatile convulsant, is administered until tonic-clonic seizures occur. Pretreatment with (+)-N-Allylnormetazocine hydrochloride increases seizure latency, quantified via dose-response curves. This model links σ1R activation to CNS excitability modulation .
Q. How is the purity of (+)-N-Allylnormetazocine hydrochloride confirmed in experimental formulations?
High-performance liquid chromatography (HPLC) with UV detection (e.g., C18 column, 0.03 M phosphate buffer/methanol mobile phase) is used. Calibration curves are established against certified reference standards (e.g., USP/EP-grade materials), ensuring >98% purity. Method validation follows ICH guidelines for linearity, accuracy, and precision .
Advanced Research Questions
Q. How can contradictions in σ1R binding affinity data across species be resolved?
Discrepancies arise from species-specific receptor isoforms or assay conditions (e.g., buffer pH, ion concentrations). Strategies include:
Q. What experimental designs optimize translational potential of σ1R agonists for Alzheimer’s disease (AD)?
Preclinical studies use triple-transgenic AD mouse models (e.g., 3xTg-AD) to assess mitochondrial function restoration. Techniques include:
Q. How is the dependence liability of (+)-N-Allylnormetazocine hydrochloride evaluated in non-human primates?
Chronic self-administration paradigms in rhesus monkeys are employed. Doses are escalated incrementally (¼ log units) to assess reinforcing effects. Physical dependence is quantified via withdrawal signs (e.g., tremors, autonomic instability) after abrupt cessation. Drug discrimination assays compare its effects to known opioids (e.g., pregnanolone) to confirm σ1R-specific activity .
Q. What methodologies address the slow onset of action of σ1R agonists in behavioral studies?
For compounds with delayed pharmacokinetics (e.g., dizocilpine), single-dose protocols are used in primate models. Sessions include six cycles, with sham injections post-initial dose to isolate time-dependent effects. Response rates and shock avoidance thresholds are monitored to determine efficacy windows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
